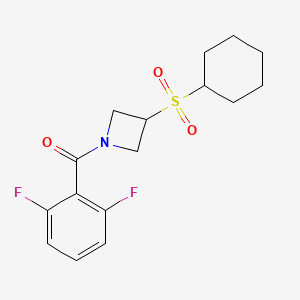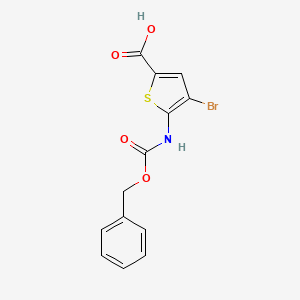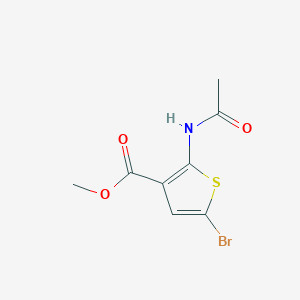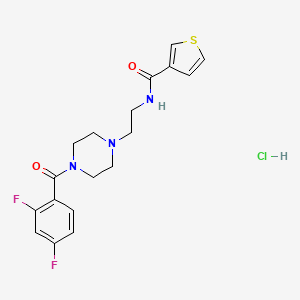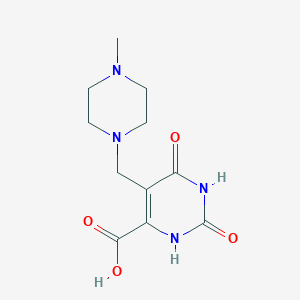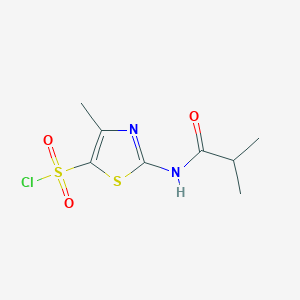![molecular formula C22H25N3O5S B2744808 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide CAS No. 897621-37-3](/img/structure/B2744808.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Controlled Radical Polymerization
Homopolymers of a monosubstituted acrylamide with an amino acid moiety in the side chain, including structures similar to the compound of interest, have been synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the controlled synthesis of polymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity (Mori, Sutoh, & Endo, 2005).
Synthesis and Biological Evaluation of Derivatives
A series of derivatives have been synthesized and evaluated for their antioxidant, antibacterial, and anti-inflammatory activities. Molecular docking studies were conducted to assess their potential biological efficacy, indicating some compounds exhibit good antioxidant and antibacterial activities, with certain derivatives showing comparable anti-inflammatory activity to standard drugs (Sambrajyam, Rani, & Rajitha, 2022).
Cycloaddition Reactions
Research on the cycloaddition reactions of acetylenedicarboxylic esters to quinazoline oxides resulted in the synthesis of compounds containing acrylamide structures. These studies are fundamental in understanding the reactivity of similar compounds and their potential for creating new chemical entities (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Antimicrobial and Drug-Releasing Studies
Research into polymeric drugs based on sulfanilamide derivatives, including acrylamide structures, has demonstrated their antimicrobial activity and potential for controlled drug release. These studies provide insights into the use of acrylamide derivatives in developing new therapeutic materials (Reddy, Amalraj, Reddy, & Arun, 2007).
RAFT Synthesis of Copolymers
RAFT polymerization has been applied to synthesize copolymers containing poly(ethylene glycol) and dioxolane functional groups, including acrylamide derivatives. This research highlights the versatility of RAFT polymerization in creating well-defined copolymers for potential bioconjugation applications (Rossi, Zou, Scott, & Kizhakkedathu, 2008).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c26-22(9-7-18-6-8-20-21(16-18)30-17-29-20)23-10-15-31(27,28)25-13-11-24(12-14-25)19-4-2-1-3-5-19/h1-9,16H,10-15,17H2,(H,23,26)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYZHWGBLZPBER-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

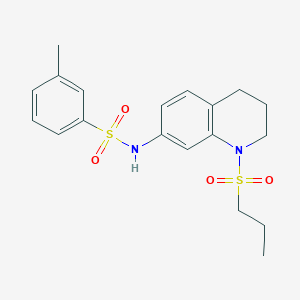
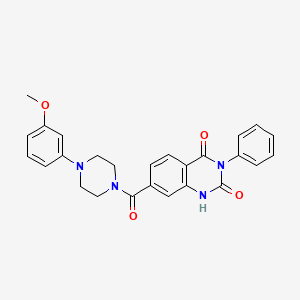
![[3-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2744730.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)
![[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate](/img/structure/B2744733.png)
![2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2744734.png)
![4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine](/img/structure/B2744735.png)
![5-Cyclopropyl-3-[[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2744737.png)
